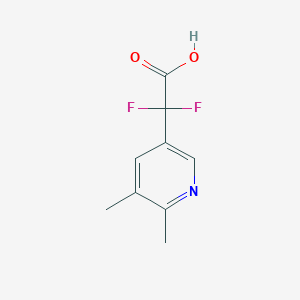
2-(5,6-Dimethylpyridin-3-yl)-2,2-difluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-Dimethylpyridin-3-yl)-2,2-difluoroacetic acid is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with dimethyl groups and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-Dimethylpyridin-3-yl)-2,2-difluoroacetic acid typically involves the reaction of 5,6-dimethylpyridine with difluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be employed to modify the functional groups within the compound.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced to alter the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Based on the search results, here is information regarding the compound 2-(5,6-Dimethylpyridin-3-yl)-2,2-difluoroacetic acid:
Basic Information
Safety Information
- Signal Word: Information regarding the signal word can be found in search result .
- Hazard Statements: Information regarding hazard statements can be found in search result .
- Precautionary Statements: Information regarding precautionary statements can be found in search result .
Availability
- The item is temporarily out of stock . You can leave your email address to be informed when it is back in stock .
- It can be shipped from China, the US, Hyderabad (India), Delhi (India), or Germany .
Related Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- May be used in the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs by reacting with the corresponding 2-chloropyridines .
- Can be used in the preparation of silyl fluorosulfonyldifluoroacetate as a new highly efficient difluorocarbene reagent for cyclopropanation of alkenes .
- Involved in regio- and stereoselective free radical fluoroalkylation of terminal alkenes and alkynes with iododifluoromethanesulfonamides .
- 2-(5-chlorothiophen-3-yl)-2,2-difluoroacetic acid
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethylpyridin-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety may interact with enzymes or receptors, modulating their activity. The pyridine ring can also participate in binding interactions, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
- 2-(5,6-Dimethylpyridin-3-yl)propanoic acid
- 2-(5,6-Dimethylpyridin-3-yl)ethanol
- 2-(5,6-Dimethylpyridin-3-yl)acetic acid
Uniqueness: 2-(5,6-Dimethylpyridin-3-yl)-2,2-difluoroacetic acid stands out due to the presence of the difluoroacetic acid moiety, which imparts unique chemical and biological properties. This differentiates it from other similar compounds that may lack the difluoro functionality.
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2-(5,6-dimethylpyridin-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H9F2NO2/c1-5-3-7(4-12-6(5)2)9(10,11)8(13)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
OSXNTBXZCPUMLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















